molecular formula C15H20ClN3O4 B3842796 4-chloro-3-nitro-N'-octanoylbenzohydrazide

4-chloro-3-nitro-N'-octanoylbenzohydrazide

Cat. No. B3842796
M. Wt: 341.79 g/mol
InChI Key: VDGCLWCILNTCTC-UHFFFAOYSA-N
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Description

“4-chloro-3-nitro-N’-octanoylbenzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of compounds containing a hydrazide group (-CONHNH2) attached to a benzene ring . The “4-chloro-3-nitro” part suggests the presence of a chloro group and a nitro group on the benzene ring . The “N’-octanoyl” part indicates an octanoyl group (a chain of 8 carbon atoms) attached to the nitrogen of the hydrazide .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring substituted with a chloro group at the 4th position and a nitro group at the 3rd position. The hydrazide group would be attached to the benzene ring, and the octanoyl group would be attached to the nitrogen of the hydrazide .


Chemical Reactions Analysis

Benzohydrazides can undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The presence of the nitro and chloro groups on the benzene ring may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Properties such as melting point, boiling point, solubility, and stability could be influenced by factors like the presence of the nitro and chloro groups, and the length of the octanoyl chain .

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action of this compound. If it’s intended for use in a biological system, the nitro group could potentially undergo enzymatic reduction to form reactive species .

Safety and Hazards

As with any chemical compound, handling “4-chloro-3-nitro-N’-octanoylbenzohydrazide” would require appropriate safety measures. The nitro group can potentially make the compound reactive and possibly explosive. It’s important to use personal protective equipment and follow standard safety protocols when handling this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-chloro-3-nitro-N'-octanoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-2-3-4-5-6-7-14(20)17-18-15(21)11-8-9-12(16)13(10-11)19(22)23/h8-10H,2-7H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGCLWCILNTCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-nitro-N'-octanoylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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